

# Alzheimer's Disease Treatment: A Comparative Analysis of Aduhelm and its Alternatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ineral*

Cat. No.: B1222959

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of Aduhelm (aducanumab) and its alternatives for the treatment of Alzheimer's disease. The data presented is based on publicly available clinical trial information.

The approval of Aduhelm by the U.S. Food and Drug Administration (FDA) in June 2021 marked a significant, albeit controversial, milestone in the treatment of Alzheimer's disease. It was the first therapy approved to target the underlying pathophysiology of the disease by reducing amyloid-beta plaques in the brain.<sup>[1]</sup> However, the conflicting results of its pivotal Phase 3 trials, EMERGE and ENGAGE, have raised questions about its clinical efficacy and the reproducibility of its experimental outcomes.<sup>[2]</sup> This has led to intense scientific debate and a demand for a clearer understanding of its performance relative to other therapeutic options.

This guide aims to provide a data-driven comparison of Aduhelm with its key alternatives: Lecanemab (Leqembi) and Donanemab, which are also amyloid-targeting monoclonal antibodies, and Donepezil, a symptomatic treatment that has been a standard of care for many years.

## Comparative Efficacy of Alzheimer's Disease Treatments

The following tables summarize the quantitative data from key clinical trials of Aduhelm, Lecanemab, Donanemab, and Donepezil. The primary endpoints in these trials often include

the Clinical Dementia Rating-Sum of Boxes (CDR-SB), the Mini-Mental State Examination (MMSE), and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), which measure cognitive and functional decline.

| Treatment            | Clinical Trial              | Primary Endpoint                | Change from Baseline (Treatment vs. Placebo)        | Statistical Significance (p-value) |
|----------------------|-----------------------------|---------------------------------|-----------------------------------------------------|------------------------------------|
| Aduhelm (aducanumab) | EMERGE (Phase 3)            | CDR-SB at 78 weeks              | -0.39 (22% slowing of decline)                      | p = 0.012[3]                       |
| ENGAGE (Phase 3)     | CDR-SB at 78 weeks          | +0.03 (2% worsening of decline) | p = 0.833[3]                                        |                                    |
| Lecanemab (Leqembi)  | Clarity AD (Phase 3)        | CDR-SB at 18 months             | -0.45 (27% slowing of decline)                      | p < 0.001[2]                       |
| Donanemab            | TRAILBLAZER-ALZ 2 (Phase 3) | iADRS at 76 weeks               | 35% slowing of decline in low/medium tau population | p < 0.0001[4]                      |
| Donepezil            | Multinational Trial         | ADAS-cog at 24 weeks            | -2.92 (10mg/day) vs. placebo                        | p < 0.00001[5]                     |

| Treatment              | Clinical Trial              | Secondary Endpoint      | Change from Baseline (Treatment vs. Placebo)        | Statistical Significance (p-value) |
|------------------------|-----------------------------|-------------------------|-----------------------------------------------------|------------------------------------|
| Aduhelm (aducanumab)   | EMERGE (Phase 3)            | MMSE at 78 weeks        | +0.6                                                | p = 0.05[6]                        |
| ADAS-Cog13 at 78 weeks | -1.4                        | p = 0.01[6]             |                                                     |                                    |
| Lecanemab (Leqembi)    | Clarity AD (Phase 3)        | ADAS-Cog14 at 18 months | -1.44                                               | p < 0.001[7]                       |
| Donanemab              | TRAILBLAZER-ALZ 2 (Phase 3) | CDR-SB at 76 weeks      | 36% slowing of decline in low/medium tau population | p < 0.0001[4]                      |
| Donepezil              | Multinational Trial         | CIBIC-plus at 24 weeks  | Statistically significant improvement               | Not specified                      |

## Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental results. Below are summaries of the protocols for the key clinical trials cited.

### Aduhelm (aducanumab) - EMERGE and ENGAGE (Phase 3 Trials)

- Objective: To evaluate the efficacy and safety of aducanumab in participants with early Alzheimer's disease.
- Study Design: Two identical, randomized, double-blind, placebo-controlled, parallel-group global studies.[3]
- Participants: Individuals aged 50-85 with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid

pathology.[3]

- Intervention: Intravenous infusions of aducanumab (low dose and high dose) or placebo every four weeks for 76 weeks.[3]
- Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at week 78.[3]
- Secondary Outcome Measures: Change from baseline in MMSE, ADAS-Cog13, and Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory Mild Cognitive Impairment Version (ADCS-ADL-MCI).[8]

## **Lecanemab (Leqembi) - Clarity AD (Phase 3 Trial)**

- Objective: To confirm the safety and efficacy of lecanemab in participants with early Alzheimer's disease.
- Study Design: A placebo-controlled, double-blind, parallel-group, 18-month study with an open-label extension phase.[6]
- Participants: 1,795 individuals aged 50 to 90 with mild cognitive impairment or mild dementia due to Alzheimer's disease and confirmed amyloid pathology.[9]
- Intervention: Intravenous infusions of lecanemab (10 mg/kg) or placebo every two weeks.
- Primary Outcome Measure: Change from baseline in the CDR-SB score at 18 months.[6]
- Secondary Outcome Measures: Change in amyloid burden on PET scans, ADAS-Cog14, and the Alzheimer's Disease Composite Score (ADCOMS).[10]

## **Donanemab - TRAILBLAZER-ALZ 2 (Phase 3 Trial)**

- Objective: To evaluate the safety and efficacy of donanemab in participants with early symptomatic Alzheimer's disease.
- Study Design: A randomized, double-blind, placebo-controlled study.[4]

- Participants: 1,736 individuals with early symptomatic Alzheimer's disease with the presence of brain amyloid and tau pathology.[[1](#)]
- Intervention: Intravenous infusions of donanemab or placebo. A key feature was that participants stopped receiving donanemab and switched to placebo if they achieved a prespecified level of amyloid plaque clearance.[[11](#)]
- Primary Outcome Measure: Change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks.[[4](#)]
- Secondary Outcome Measures: Change in CDR-SB, among others.[[1](#)]

## Donepezil - Multinational Trial

- Objective: To investigate the efficacy and safety of donepezil in patients with mild to moderately severe Alzheimer's disease.
- Study Design: A 30-week, placebo-controlled, parallel-group study, consisting of a 24-week double-blind treatment phase and a 6-week single-blind placebo washout.[[12](#)]
- Participants: 818 patients with mild to moderately severe Alzheimer's disease.[[12](#)]
- Intervention: Oral administration of 5 mg or 10 mg of donepezil, or placebo, once daily.[[12](#)]
- Primary Outcome Measures: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC plus).[[12](#)]
- Secondary Outcome Measures: Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) and a modified Interview for Deterioration in Daily living activities in Dementia (IDDD).[[12](#)]

## Visualizing the Mechanisms and Processes

To further aid in the understanding of the therapeutic approaches and experimental designs, the following diagrams illustrate the targeted signaling pathway and a generalized clinical trial workflow.



[Click to download full resolution via product page](#)

Caption: Amyloid cascade hypothesis and points of intervention for amyloid-targeting therapies.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for Alzheimer's disease.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cphi-online.com [cphi-online.com]
- 2. Digital Commons @ LIU - Discovery Day: Aduhelm: Revisiting the Phase 3 Trials and the FDA Approval Decision [digitalcommons.liu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 5. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lecanemab - Wikipedia [en.wikipedia.org]
- 8. neurologylive.com [neurologylive.com]
- 9. LEQEMBI study results | LEQEMBI® (lecanemab-irmb) [leqembi.com]
- 10. dtb.bmj.com [dtb.bmj.com]
- 11. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 12. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alzheimer's Disease Treatment: A Comparative Analysis of Aduhelm and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222959#reproducibility-of-ineral-s-experimental-results>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)